molecular formula C17H10Cl2N2 B1675540 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine CAS No. 112959-07-6

8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine

Cat. No. B1675540
CAS No.: 112959-07-6
M. Wt: 313.2 g/mol
InChI Key: ZKGILAGEAKMIIG-UHFFFAOYSA-N
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Patent
US04769378

Procedure details

A solution of 4.0 g of α, α-bis(4-chlorophenyl)-5-pyrimidinemethanol in 25 ml of methanesulfonic acid was stirred under a nitrogen atmosphere for 18 hours. The solution was poured into a sodium bicarbonate solution and extracted with ethyl acetate. The organic extract was washed with a saturated sodium chloride solution, dried over magnesium sulfate, and concentrated in vacuo. Recrystallization from ethyl acetate/isooctane provided 1.95 g of the desired title product, m.p. 158°-163° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)([C:10]2[CH:11]=[N:12][CH:13]=[N:14][CH:15]=2)O)=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+]>CS(O)(=O)=O>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:8]([C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=3)[C:10]3[CH:11]=[N:12][CH:13]=[N:14][C:15]=32)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)(C=1C=NC=NC1)C1=CC=C(C=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/isooctane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C3=C(N=CN=C3)C2=C1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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